molecular formula C49H97NO10 B1251806 Agelasphin 11

Agelasphin 11

Cat. No.: B1251806
M. Wt: 860.3 g/mol
InChI Key: CWDKQZNZOJUUBP-SBOGZJMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelasphin 11 is a natural product found in Agelas mauritiana with data available.

Scientific Research Applications

Antitumor Activity and Immunomodulation

Agelasphin-11 (AGL-11), derived from the marine sponge Agelas mauritianus, exhibits significant properties in cancer research and immunology. AGL-11 has been identified as a biological response modifier (BRM), particularly notable for its ability to enhance in vivo natural killer (NK) cell activity. This enhancement is more potent than Poly I:C, a known positive control, and extends to tumor-bearing conditions, suggesting antitumor activity by activating antitumor effector cells like NK cells (Kobayashi et al., 1996). Additionally, the compound has been studied for its antitumor and immunostimulatory effects as part of the broader family of agelasphins (Natori et al., 1994).

Structural Analyses for Clinical Applications

The structure-activity relationship of agelasphins, including AGL-11, has been a focal point in medicinal chemistry. Studies have synthesized various analogues of agelasphin-9b, a lead compound closely related to AGL-11, to explore their biological activities. This research has been instrumental in selecting candidates like KRN7000 for clinical applications, highlighting the potential of agelasphins in therapeutic development (Morita et al., 1995).

Activation of Immune Responses

Research has delved into the activation of immune responses by agelasphins, including AGL-11. These compounds stimulate lymphocytic proliferation and show potent tumor growth inhibitory activities in animal models, suggesting their role as potent biological response modifiers. The activation of dendritic cells by these compounds is a critical aspect of their immunological impact (Natori et al., 1997).

Glycolipid-Based Immunomodulation

Agelasphins, as part of glycolipid natural products, have spurred significant interest for their potential as drugs and vaccine adjuvants in fighting microbial infections, cancer, and autoimmune conditions. The research on these compounds has contributed significantly to the understanding of how glycolipids modulate the immune system, showcasing their potential as noncytotoxic anticancer agents (Borman, 2016).

Properties

Molecular Formula

C49H97NO10

Molecular Weight

860.3 g/mol

IUPAC Name

(2R)-N-[(2S,3S,4R)-3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide

InChI

InChI=1S/C49H97NO10/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27-30-33-36-42(53)48(58)50-40(38-59-49-47(57)46(56)45(55)43(37-51)60-49)44(54)41(52)35-32-29-26-24-21-22-25-28-31-34-39(3)5-2/h39-47,49,51-57H,4-38H2,1-3H3,(H,50,58)/t39?,40-,41+,42+,43+,44-,45-,46-,47+,49-/m0/s1

InChI Key

CWDKQZNZOJUUBP-SBOGZJMMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCC(C)CC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O

Synonyms

agelasphin 11
agelasphin-11
AGL-11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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